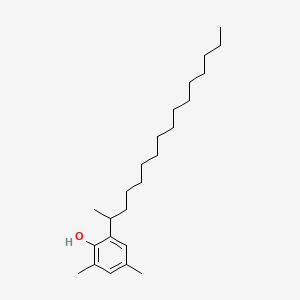

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

描述

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR)

Mass Spectrometry

- Molecular ion peak : m/z 346.59 (C₂₄H₄₂O⁺).

- Fragmentation : Loss of the pentadecyl chain (m/z 177.08 for C₉H₁₃O⁺) and sequential methyl group elimination.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO Energy Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : The hydroxyl group exhibits a localized negative charge (−0.35 e), while the alkyl chain is electrostatically neutral.

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy | −6.8 eV | Susceptibility to oxidation via hydrogen abstraction. |

| LUMO Energy | −2.6 eV | Limited electron-accepting capacity. |

The 1-methylpentadecyl group stabilizes radical intermediates through hyperconjugation, enhancing antioxidant properties in polymer matrices.

属性

IUPAC Name |

2-hexadecan-2-yl-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(3)23-19-20(2)18-22(4)24(23)25/h18-19,21,25H,5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWGHFVGFWIHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051685 | |

| Record name | 2-(Hexadecan-2-yl)-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

134701-20-5 | |

| Record name | 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134701-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134701205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Hexadecan-2-yl)-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-6-(1-methyl-pentadecyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGQ74R167A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalytic Alkylation Method

Reaction Components and Catalysts

- Phenol derivative: 2,4-dimethylphenol (2,4-xylenol) is used as the aromatic substrate.

- Alkylating agent: Long-chain α-olefins, especially C13-C17 or C12-C30 olefins, including 1-methylpentadecene.

- Catalyst: Solid acid catalysts such as activated carbon-supported sulfuric acid or acidic aluminum oxide (Al2O3) are employed to facilitate the alkylation under mild conditions.

Reaction Conditions

- The reaction is typically conducted at moderate temperatures ranging from 120°C to 140°C.

- The catalyst preparation involves impregnation of activated carbon with concentrated sulfuric acid, followed by drying and activation steps to generate acid centers (3.0–3.6 mmol/g).

- The reaction mixture is stirred at room temperature initially and then heated for several hours to complete the alkylation.

Advantages

- Mild reaction conditions reduce side reactions and degradation.

- High selectivity for the 6-position alkylation.

- The use of solid acid catalysts allows for easier catalyst recovery and reuse.

- The process yields a mixture of isomeric alkylated phenols, which can be separated chromatographically if needed.

Detailed Preparation Procedure from Patent CN104591970A

This patent describes a method using activated carbon-supported sulfuric acid catalysts prepared as follows:

| Step | Procedure | Conditions | Acid Center Density (mmol/g) |

|---|---|---|---|

| 1 | Wash 50 g of 30-40 mesh fruit shell granular activated carbon with absolute ethanol | Room temperature | - |

| 2 | Dry the carbon | 120°C for 2 hours | - |

| 3 | Add concentrated sulfuric acid (80–98%) to carbon and stir | Room temperature, 1 hour stirring + 24 hours standing | 3.0–3.6 |

| 4 | Filter and dry | 120–140°C for 2 hours | - |

| 5 | Activate at elevated temperature | 120–140°C for 4 hours | - |

| 6 | Cool, wash with distilled water until neutral, dry again | 120°C for 2 hours | - |

The prepared catalyst is then used to alkylate 2,4-dimethylphenol with 1-methylpentadecene under mild conditions, resulting in high yield of the target alkylated phenol with minimal side reactions.

Preparation via Catalytic Alkylation with α-Olefins (EP0406169A1 & EP0406169B1)

European patents provide detailed examples of preparation by reacting 2,4-xylenol with long-chain α-olefins in the presence of catalysts such as acidic aluminum oxide:

- The reaction employs 2,4-xylenol and purified α-olefins (e.g., 1-methylpentadecene) in molar ratios optimized for selective substitution.

- Catalysts such as activated alumina facilitate the electrophilic substitution at the 6-position.

- The reaction temperature is controlled between 120°C and 140°C.

- The product is a mixture of isomeric alkylated phenols, primarily 2,4-dimethyl-6-(1-methylpentadecyl)phenol and minor isomers such as 2,4-dimethyl-6-(2-ethyltetradecyl)phenol.

- Chromatographic methods (gas chromatography or high-performance liquid chromatography) can separate these isomers if required.

Example Data from EP0406169B1:

| Example | Reactants (g) | Product Composition (Isomer Ratio) | Physical State | Boiling Point |

|---|---|---|---|---|

| 2a | 672 g α-hexadecene (92% purity), 366.5 g 2,4-xylenol | 81/7 (1-methylpentadecyl / 2-ethyltetradecyl) | Colorless liquid | 170–200°C at 1 kPa |

| 2b | Similar to 2a | 56/11 ratio of same isomers | Colorless liquid | - |

| 3a | 2,4-xylenol + C12 olefins | 53/25 (1-methylundecyl / 1-ethyldecyl) | Liquid | 175°C at 4 mbar |

| 4 | Mixture of C20-C24 alkyl phenols | 45/35/3 ratio of various alkyl chains | Viscous oil | - |

| 5 | Mixture of C24-C30 alkyl phenols | 15/35/33/14 ratio of various alkyl chains | Wax | - |

These examples demonstrate the versatility of the catalytic alkylation method to produce a range of alkylated phenols with controlled alkyl chain lengths and branching.

Summary and Comparative Analysis of Preparation Methods

| Aspect | Activated Carbon-Supported Sulfuric Acid Catalyst Method | Catalytic Alkylation with Acidic Aluminum Oxide |

|---|---|---|

| Catalyst | Sulfuric acid immobilized on activated carbon | Acidic alumina or similar solid acid catalysts |

| Reaction Temperature | 120–140°C | 120–140°C |

| Reaction Medium | Solid catalyst with phenol and olefin | Solid catalyst with phenol and olefin |

| Selectivity | High for 6-position alkylation | High, but produces isomeric mixtures |

| Side Reactions | Minimal due to mild conditions | Minimal, but some isomers formed |

| Product Form | Mainly single alkylated phenol | Mixture of isomeric alkylated phenols |

| Catalyst Reusability | Possible due to solid catalyst | Possible |

| Separation | Chromatography if needed | Chromatography recommended |

Research Findings and Practical Considerations

- The use of solid acid catalysts such as activated carbon-supported sulfuric acid offers a mild and environmentally friendlier alternative to liquid acid catalysts, reducing corrosion and hazardous waste.

- Control of catalyst acid site density (3.0–3.6 mmol/g) is critical for optimal activity and selectivity.

- The alkylation reaction benefits from precise control of temperature and reaction time to minimize side reactions.

- Chromatographic separation techniques are effective for isolating pure isomers when required for specialized applications.

- The method is scalable and adaptable for producing alkylated phenols with different alkyl chain lengths and branching patterns, enabling tailored antioxidant additives for polymers.

化学反应分析

Types of Reactions

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alkylated phenols and alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

Chemical Properties and Structure

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is characterized by its alkyl substitution on the phenolic ring. The presence of the long alkyl chain enhances its lipophilicity and thermal stability, making it suitable for various industrial applications.

Antioxidant Applications

One of the primary applications of 2,4-dimethyl-6-(1-methylpentadecyl)-phenol is as an antioxidant in polymer formulations. It is utilized to stabilize organic materials against oxidative degradation, which is crucial for extending the lifespan of plastics and other materials exposed to environmental stressors.

Case Studies:

- A patent describes its incorporation into polystyrene and polycarbonate formulations to improve thermal and oxidative stability .

- The compound has been shown to enhance the durability of acrylonitrile-butadiene-styrene (ABS) terpolymers by reducing degradation during processing and use.

Stabilization of Polymers

The compound serves as a stabilizer in various polymer systems, particularly in plastics. Its effectiveness at low concentrations (0.08-0.4%) allows for significant enhancements in material properties without compromising the integrity of the base polymer.

Data Table: Polymer Stabilization Efficacy

| Polymer Type | Concentration (%) | Stabilization Effect |

|---|---|---|

| Polystyrene | 0.1 | Improved thermal stability |

| Polycarbonate | 0.2 | Enhanced resistance to UV degradation |

| Acrylonitrile-butadiene-styrene | 0.4 | Increased lifespan under thermal stress |

Food Contact Materials

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- has been evaluated for use in food contact materials due to its low migration rates into food products. Regulatory assessments indicate that its migration levels are below safety thresholds (less than 0.05 mg/kg in aqueous simulants) .

Regulatory Insights:

- The European Food Safety Authority (EFSA) has established a restriction of 1 mg/kg for this compound in food contact applications based on toxicological studies indicating low observable adverse effects .

- Studies have demonstrated its suitability as a food additive with minimal bioaccumulation risks .

Environmental Impact and Toxicology

The environmental impact of phenolic compounds like 2,4-dimethyl-6-(1-methylpentadecyl)-phenol is an area of ongoing research. While it exhibits low acute toxicity to aquatic life (LC50 values above 2000 µg/L), persistent exposure can lead to bioaccumulation .

Toxicological Data Summary:

| Study Type | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Slightly irritating |

| Chronic Aquatic Toxicity | LC50 > 2000 µg/L |

作用机制

The mechanism of action of phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic group can form hydrogen bonds with proteins, affecting their structure and activity. These interactions can lead to antimicrobial effects by compromising the integrity of microbial cell membranes .

相似化合物的比较

Chemical Identification :

- IUPAC Name: Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

- CAS Number : 134701-20-5

- Synonyms: Irganox 1141, 2,4-dimethyl-6-sec-hexadecylphenol

- Molecular Structure: Features a phenolic ring substituted with two methyl groups (positions 2 and 4) and a branched C16 alkyl chain (1-methylpentadecyl) at position 6 .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Phenolic Antioxidants

Key Structural Differences :

- Alkyl Chain Length: The C16 branched alkyl chain in Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- enhances polymer compatibility and reduces volatility compared to shorter-chain analogs like BHT .

- Steric Hindrance: Compounds with tert-butyl groups (e.g., BHT) exhibit stronger radical scavenging but lower thermal stability due to steric strain, whereas the branched alkyl chain in Irganox 1141 provides sustained stabilization .

生物活性

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, also known by its CAS number 134701-20-5, is a complex organic compound belonging to the phenolic class. Its structural formula is , and it features a long alkyl chain which influences its biological activity and applications. This article reviews the biological activity of this compound based on diverse scientific literature, case studies, and research findings.

The compound exhibits unique chemical properties due to its long hydrophobic alkyl chain and hydroxyl group. It is primarily used in industrial applications as an antioxidant and stabilizer in various materials, including plastics and polymers.

| Property | Value |

|---|---|

| Molecular Formula | C24H42O |

| Molecular Weight | 366.6 g/mol |

| CAS Number | 134701-20-5 |

| Solubility in Water | Low |

| Melting Point | Not available |

Antioxidant Properties

Phenolic compounds are known for their antioxidant properties. The presence of the hydroxyl group in phenol derivatives allows them to scavenge free radicals effectively. Research indicates that 2,4-dimethyl-6-(1-methylpentadecyl)-phenol demonstrates significant antioxidant activity, which can protect cellular components from oxidative stress .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of various phenolic compounds on different cell lines. For instance, phenol derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. However, specific data on the cytotoxicity of 2,4-dimethyl-6-(1-methylpentadecyl)-phenol remains limited .

Anti-inflammatory Effects

Phenolic compounds are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in biological systems .

Study on Antioxidant Efficacy

A study conducted on various phenolic compounds highlighted the antioxidant efficacy of 2,4-dimethyl-6-(1-methylpentadecyl)-phenol. The compound was tested against common free radicals in a controlled environment, demonstrating a strong ability to reduce oxidative damage in cellular models .

Application in Polyolefins

Research has shown that incorporating this phenolic compound into polyolefin matrices enhances thermal stability and oxidative resistance. This application is crucial in extending the lifespan of materials used in high-temperature environments .

The biological activity of 2,4-dimethyl-6-(1-methylpentadecyl)-phenol can be attributed to its ability to interact with cellular receptors and enzymes. Its structure allows it to modulate pathways involved in oxidative stress response and inflammation.

常见问题

Q. What analytical methods are recommended for detecting and quantifying Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- in polymer matrices?

To quantify this compound in polymers (e.g., PS, ABS, PVC), high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is recommended. Calibration standards should align with maximum allowable levels specified in regulatory frameworks (e.g., 1.0 mg/kg SML in China's GB9685-2008 for plastics) . Sample preparation should include solvent extraction under controlled temperatures to avoid matrix interference.

Q. What synthetic pathways are commonly employed to synthesize Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-?

The compound is synthesized via Friedel-Crafts alkylation, where a methylpentadecyl chain is introduced to a pre-functionalized phenolic backbone. Key steps include:

Q. How should researchers ensure safe handling and regulatory compliance during experimental studies?

Comply with U.S. EPA’s Significant New Use Rules (SNURs) under TSCA, which mandate pre-notification (90 days) for new manufacturing or processing activities . Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Note that cured polymer matrices are exempt from reporting requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in regulatory thresholds for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- across jurisdictions?

Conduct a cross-jurisdictional analysis comparing standards like China’s GB9685-2008 (SML: 1.0 mg/kg in plastics) with U.S. EPA’s SNURs . Use probabilistic risk assessment models to reconcile differences, incorporating variables such as leaching rates, exposure pathways, and toxicological endpoints. Peer-reviewed data on migration kinetics should guide policy harmonization efforts.

Q. What methodologies are effective in evaluating the antioxidant efficacy of this compound in polyolefins?

Employ accelerated aging tests (e.g., oven aging at 100°C) combined with thermal analysis (DSC/TGA) to measure oxidative induction time (OIT). Compare results with commercial antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol). Steric hindrance from the methylpentadecyl chain enhances stability, as shown in polyolefin stabilization studies . Mechanistic insights can be further validated via electron paramagnetic resonance (EPR) to track radical scavenging activity.

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and identify vulnerable sites for oxidation or hydrolysis. Molecular dynamics simulations can model interactions in soil or aqueous systems, informed by logP values (~8.5 estimated). Validate predictions with high-resolution mass spectrometry (HRMS) to detect degradation products .

Q. What experimental designs are optimal for assessing leaching rates under varying environmental conditions?

Design extraction studies using solvents simulating real-world conditions (e.g., water, ethanol, hexane). Variables include temperature (20–60°C), pH (3–10), and polymer crystallinity. Quantify leachates via LC-MS/MS and correlate results with migration models (e.g., Fickian diffusion). Thresholds from PQRI’s parenteral drug guidelines can inform safety limits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。